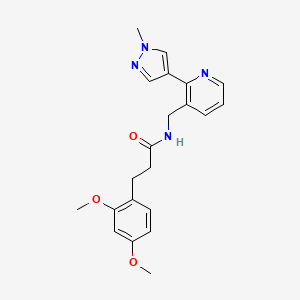![molecular formula C11H16N2O B2567477 螺[2,3-二氢-1H-吡咯并[1,2-a]吡嗪-4,4'-氧杂环己烷] CAS No. 2375274-73-8](/img/structure/B2567477.png)
螺[2,3-二氢-1H-吡咯并[1,2-a]吡嗪-4,4'-氧杂环己烷]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] is a nitrogen-containing heterocyclic compound. This compound features a unique spiro structure, which includes a pyrrole ring fused with a pyrazine ring and an oxane ring. The spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
科学研究应用
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of new materials with unique properties.
生化分析
Biochemical Properties
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] exhibits a range of biochemical properties that make it a valuable tool in biochemical reactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has demonstrated inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling pathways. The interaction between Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] and these kinases involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction .
Additionally, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] has been found to interact with proteins involved in oxidative stress responses. This interaction enhances the compound’s antioxidant properties, which can protect cells from damage caused by reactive oxygen species .
Cellular Effects
The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This modulation occurs through the inhibition of specific signaling pathways, such as the mitogen-activated protein kinase pathway, which is often dysregulated in cancer .
Furthermore, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] influences cellular metabolism by affecting the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. This results in altered energy production and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of target enzymes, leading to enzyme inhibition. For example, the compound’s interaction with kinases results in the inhibition of phosphorylation events critical for cell signaling .
Additionally, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of genes involved in cell proliferation, apoptosis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduction of oxidative stress . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites within the cell . The compound’s influence on metabolic pathways underscores its potential impact on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, the interaction with transporters can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific subcellular compartments . These modifications can affect the compound’s stability, activity, and overall function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] typically involves multi-step reactions. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the spiro compound.
Industrial Production Methods
Industrial production methods for Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
作用机制
The exact mechanism of action for Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Kinase Inhibition: The compound may inhibit specific kinases, which are enzymes involved in the regulation of cellular processes.
Antimicrobial Activity: It may disrupt the cell membrane or interfere with the replication machinery of microbes.
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Shares the pyrrole and pyrazine rings but lacks the spiro oxane ring.
Spirooxazine: Contains the spiro oxane ring but differs in the other ring structures.
Uniqueness
Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] is unique due to its spiro configuration, which imparts distinct chemical properties and potential biological activities not observed in its similar compounds .
属性
IUPAC Name |
spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-10-8-12-9-11(13(10)5-1)3-6-14-7-4-11/h1-2,5,12H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTERKQLTIMUKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC3=CC=CN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)
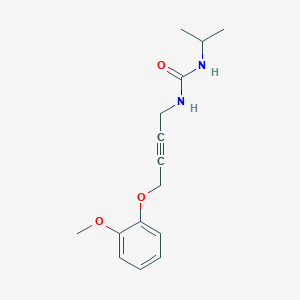

![(5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2567403.png)
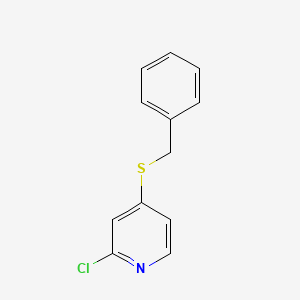
![methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate](/img/structure/B2567405.png)
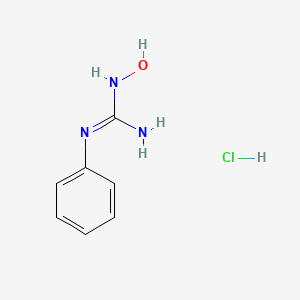
![2-(1H-indol-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2567407.png)
![2-amino-1-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2567408.png)
![Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate](/img/structure/B2567409.png)
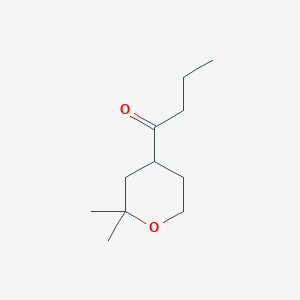
![6-(Ethylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2567411.png)
![3-fluoro-N-[1-(prop-2-enoyl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2567413.png)
